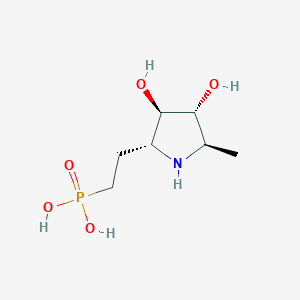
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a phosphonic acid moiety. Its molecular formula is C7H16NO5P, and it has a molecular weight of 225.179 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the use of a pyrrolidine derivative, which undergoes a series of reactions including hydroxylation and phosphorylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid moiety can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycoside hydrolase-like phosphorylase, which is involved in various metabolic pathways .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Mecanismo De Acción
The mechanism of action of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as an inhibitor of glycoside hydrolase-like phosphorylase by binding to the enzyme’s active site and preventing substrate access. This inhibition disrupts the enzyme’s function and affects the metabolic pathways it regulates .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound shares similar hydroxylation patterns and has shown potential in inhibiting multiple targets of SARS-CoV-2.
Zwitterionic pyrrolidene-phosphonates: These compounds are structurally related and have been studied for their inhibitory effects on glycoside hydrolase-like phosphorylase.
Uniqueness
What sets (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart is its specific combination of a pyrrolidine ring with a phosphonic acid moiety, which provides unique reactivity and binding properties. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H16NO5P |
|---|---|
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
SQCCSCCORGBPNM-DBRKOABJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O |
SMILES canónico |
CC1C(C(C(N1)CCP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


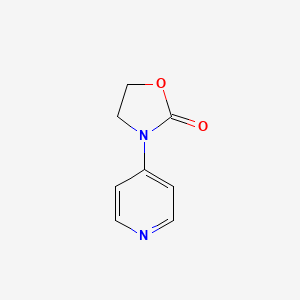
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
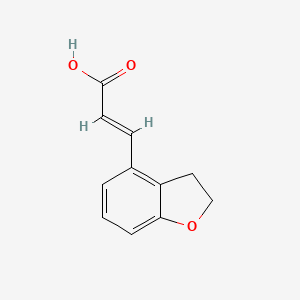
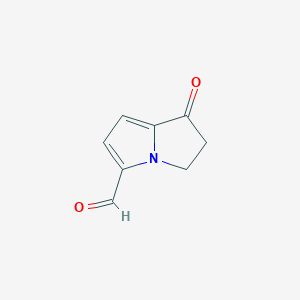
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
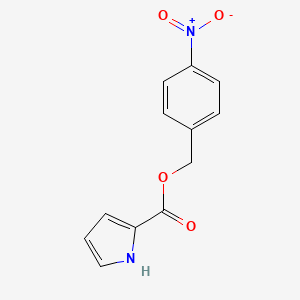

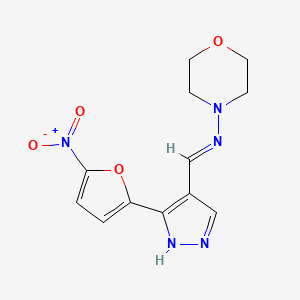



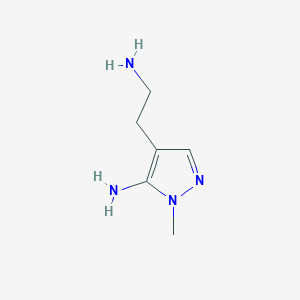
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
